molecular formula C15H12N2O4S2 B2867691 2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 902049-02-9

2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B2867691
CAS No.: 902049-02-9
M. Wt: 348.39
InChI Key: IFIFXCWOZTXOEL-QCDXTXTGSA-N
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Description

This compound belongs to the class of rhodanine-acetic acid derivatives, characterized by a 1,3-thiazolidin-4-one core substituted with a (6-methoxy-1H-indol-3-yl)methylene group at the 5-position and an acetic acid moiety at the 3-position . The Z-configuration of the exocyclic double bond (5Z) is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[4-hydroxy-5-[(Z)-(6-methoxyindol-3-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S2/c1-21-9-2-3-10-8(6-16-11(10)5-9)4-12-14(20)17(7-13(18)19)15(22)23-12/h2-6,20H,7H2,1H3,(H,18,19)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGCXJLRACNIEU-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC3=C(N(C(=S)S3)CC(=O)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=C/C3=C(N(C(=S)S3)CC(=O)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative with potential biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H15N3O4S2C_{20}H_{15}N_3O_4S_2 with a molecular weight of approximately 425.48 g/mol. The structure features a thiazolidinone ring, an indole moiety, and a methoxy group that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. In particular, compounds similar to the one have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
E. coli0.0040.008
S. aureus0.0150.030
B. cereus0.0150.030
En. cloacae0.0040.008

The most sensitive bacteria were found to be Enterobacter cloacae, while E. coli exhibited resistance . The structure–activity relationship suggests that modifications at the C5 position of the thiazolidinone core can enhance antimicrobial potency .

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity against various fungal strains:

Fungal Strain MIC (mg/mL)
T. viride0.004
A. fumigatus0.060

Compounds derived from thiazolidinones showed good to excellent antifungal activity, indicating their potential use in treating fungal infections .

Anti-inflammatory Activity

Thiazolidinone derivatives have also been implicated in anti-inflammatory mechanisms. Research indicates that these compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives for their antibacterial properties against a panel of bacteria using microdilution methods. The results indicated that certain derivatives had MIC values significantly lower than those of traditional antibiotics like ampicillin and streptomycin .
  • Cytotoxicity Assessment : Cytotoxicity studies conducted on normal human cell lines using MTT assays showed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in the aryl/heteroaryl group at the 5-position and modifications to the acetic acid side chain. Key comparisons include:

Compound Substituents Key Features Biological Activity
Target Compound 6-Methoxy-1H-indol-3-yl High lipophilicity (log k = 1.82 via RP-HPLC) Antifungal activity (unreported specifics; inferred from structural similarity)
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (Compound 5h, ) 5-Methoxyindole; benzoic acid side chain Enhanced antifungal activity against Candida spp. (MIC = 32 µg/mL) Lead candidate for antifungal development
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid () Pyridin-2-yl group Moderate lipophilicity (log k = 1.25); potent inhibition of Candida tropicalis (MIC = 8 µg/mL) Most active antifungal derivative in its series
6-[(5Z)-5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]hexanoic acid () Acetylated indolinone; hexanoic acid side chain Higher molecular weight (418.48 g/mol); unremarkable antifungal activity Limited bioactivity due to steric hindrance
2-[(5Z)-5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid () Unsubstituted indole; methylsulfanyl side chain Increased solubility (log k = 1.12); inactive against bacterial strains Demonstrates substituent sensitivity in bioactivity

Lipophilicity and Drug-Likeness

  • Lipophilicity : Measured via RP-HPLC log k values. The target compound (log k = 1.82) is more lipophilic than the pyridin-2-yl analogue (log k = 1.25), which may improve membrane permeability but reduce aqueous solubility .
  • Drug-Likeness: Methoxyindole derivatives align with Lipinski’s rules (MW < 500, H-bond donors ≤ 5), whereas hexanoic acid derivatives (MW > 400) may face bioavailability challenges .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 5Z configuration and electron-withdrawing groups (e.g., pyridin-2-yl) are critical for antifungal activity.

Preparation Methods

Reaction Mechanism and Starting Materials

The target compound is synthesized via a two-step Knoevenagel condensation. First, thiazolidine-2,4-dione (1 ) reacts with dimethylformamide dimethylacetal (DMF-DMA) to form 5-dimethylaminomethylene-thiazolidine-2,4-dione (2 ). This intermediate undergoes nucleophilic substitution with 6-methoxyindole-3-acetic acid (3 ) in acetic acid under reflux, yielding the Z-configured product.

Key Reaction Scheme :
$$
\text{Thiazolidine-2,4-dione} + \text{DMF-DMA} \rightarrow \text{Intermediate } \mathbf{2} \quad
$$
$$
\mathbf{2} + \text{6-Methoxyindole-3-acetic Acid} \rightarrow \text{Target Compound} \quad
$$

Experimental Protocol

  • Intermediate Synthesis :
    • 1 (10 mM) and DMF-DMA (10 mM) are heated at 100°C for 2 hours.
    • The product (2 ) is filtered, washed with hexane, and recrystallized from ethanol.
  • Final Condensation :
    • 2 (10 mM) and 3 (10 mM) are refluxed in acetic acid for 1 hour.
    • The precipitate is filtered, washed with hot water, and recrystallized from ethanol.

Table 1: Conventional Method Optimization

Parameter Optimal Condition Yield (%)
Solvent Acetic Acid 95
Temperature Reflux (118°C) 95
Reaction Time 1 hour 95
Catalyst None 95

Green Chemistry Approaches

Solid-Supported Catalysis

Silica-supported iodine (10 mol%) with a base enables solvent-free Knoevenagel condensation at 70–80°C. This method reduces waste and improves atom economy.

Table 2: Green Synthesis Performance

Catalyst Solvent Temperature (°C) Yield (%)
Silica-Supported Iodine Neat 80 85
Conventional Acetic Acid 118 95

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes, achieving 90% yield while preserving stereoselectivity.

Stereochemical Control

The Z-configuration at the C5 position is thermodynamically favored due to conjugation between the indole’s π-system and the thiazolidinedione core. Polar solvents like acetic acid stabilize the transition state, enhancing Z-selectivity (>95%).

Purification and Characterization

Recrystallization

The crude product is purified via ethanol recrystallization, yielding needle-shaped crystals. Melting point: 248–250°C.

Spectroscopic Validation

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1250 cm⁻¹ (C-S).
  • ¹H NMR (DMSO-d₆) : δ 3.85 (s, OCH₃), δ 6.85–7.45 (indole-H), δ 4.25 (s, CH₂COOH).
  • LC-MS : m/z 349.1 [M+H]⁺.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
Thiazolidine-2,4-dione 120
6-Methoxyindole-3-acetic Acid 450
DMF-DMA 200

Environmental Impact

The green method reduces solvent use by 70% and energy consumption by 40% compared to conventional routes.

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